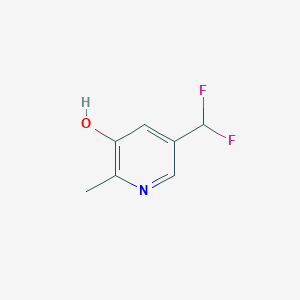
5-(Difluoromethyl)-2-methylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-2-methylpyridin-3-ol is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methylpyridin-3-ol can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines. Another method involves the use of difluoromethylation reagents such as TMS-CF2H, which can convert diaryl- and dialkyl-disulfides into the corresponding difluoromethylated products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation processes. These processes often utilize metal-catalyzed cross-couplings or radical chemistry to achieve the desired product. The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound, making it more feasible for large-scale production .
化学反应分析
Types of Reactions
5-(Difluoromethyl)-2-methylpyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyridine derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents such as TMS-CF2H, metal catalysts like nickel and copper, and radical initiators. Reaction conditions often involve mild temperatures and the use of solvents like DMSO and acetonitrile .
Major Products
The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
5-(Difluoromethyl)-2-methylpyridin-3-ol has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-(Difluoromethyl)-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of the target enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other difluoromethylated pyridines and fluorinated organic molecules such as trifluoromethylated compounds .
Uniqueness
5-(Difluoromethyl)-2-methylpyridin-3-ol is unique due to its specific difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and other applications .
属性
分子式 |
C7H7F2NO |
|---|---|
分子量 |
159.13 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C7H7F2NO/c1-4-6(11)2-5(3-10-4)7(8)9/h2-3,7,11H,1H3 |
InChI 键 |
DJCBGQDDJCDYGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


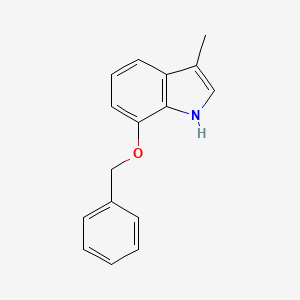
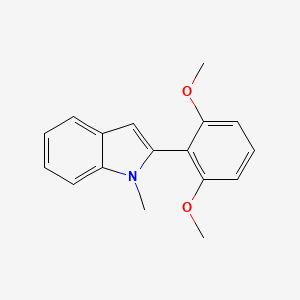
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
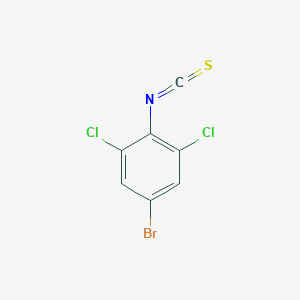
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
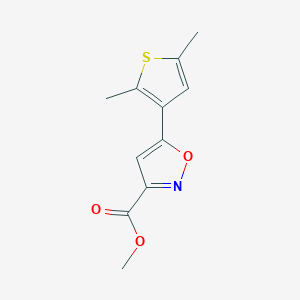
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
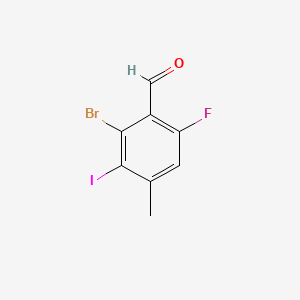
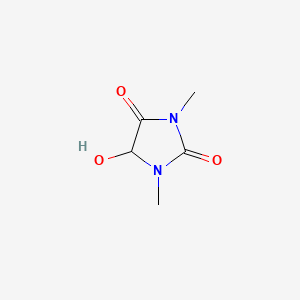
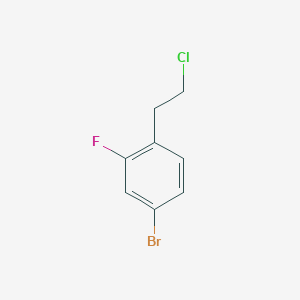
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
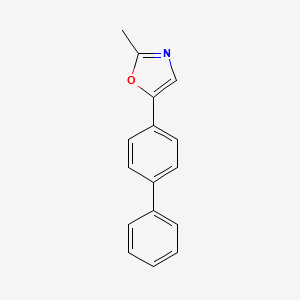
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
